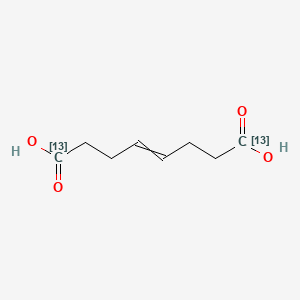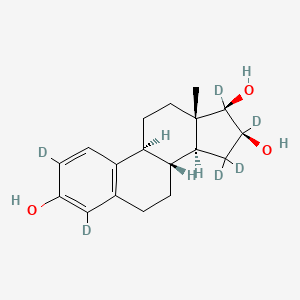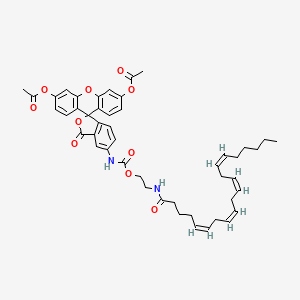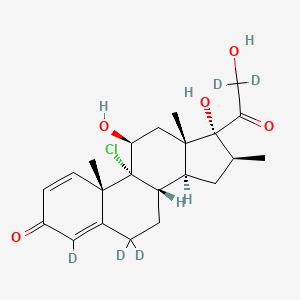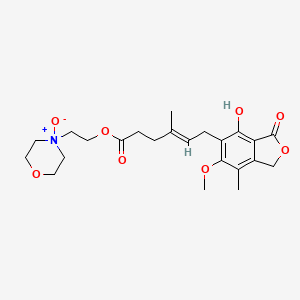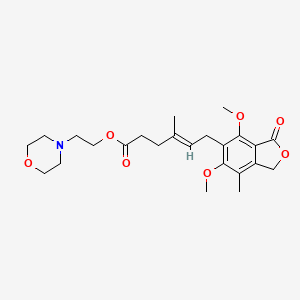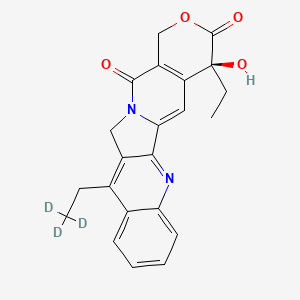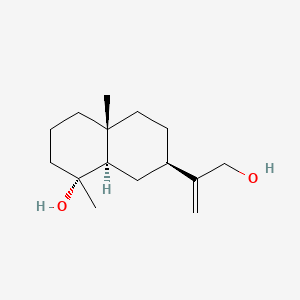
N-Methyl Pantoprazole-d3 (Mixture of 1 and 3 isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Pantoprazole-d3 (Mixture of 1 and 3 isomers) is a deuterium-labeled derivative of N-Methyl Pantoprazole. This compound is primarily used in proteomics research and is known for its stable isotope properties. The molecular formula of N-Methyl Pantoprazole-d3 is C17H14D3F2N3O4S, and it has a molecular weight of 400.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Pantoprazole-d3 involves the incorporation of deuterium into the N-Methyl Pantoprazole molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-Methyl Pantoprazole-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production methods are designed to meet the high standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Pantoprazole-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of N-Methyl Pantoprazole-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
N-Methyl Pantoprazole-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in proteomics to study protein interactions and dynamics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of N-Methyl Pantoprazole-d3 involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs, making it useful for tracing and quantifying drug molecules during the development process. The molecular targets and pathways involved depend on the specific application and the parent compound, N-Methyl Pantoprazole .
Comparison with Similar Compounds
Similar Compounds
N-Methyl Pantoprazole: The non-deuterated version of the compound.
Omeprazole-d3: Another deuterium-labeled proton pump inhibitor.
Lansoprazole-d3: A deuterium-labeled derivative of Lansoprazole.
Uniqueness
N-Methyl Pantoprazole-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms in the compound offer enhanced stability and allow for precise tracing in metabolic studies, distinguishing it from other similar compounds .
Properties
CAS No. |
1190008-84-4 |
|---|---|
Molecular Formula |
C17H17F2N3O4S |
Molecular Weight |
400.415 |
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3/i1D3 |
InChI Key |
NQWYXCHABHQOMJ-FIBGUPNXSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC |
Synonyms |
5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


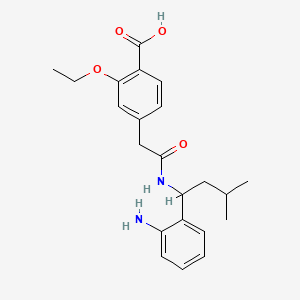

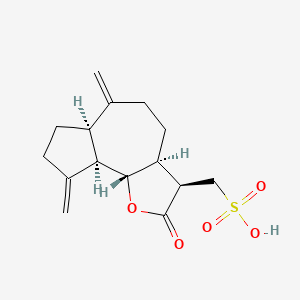
![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)
